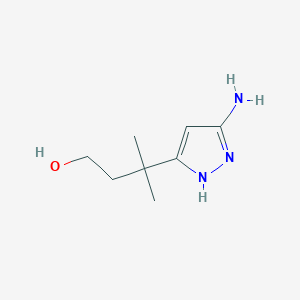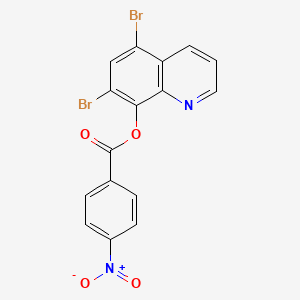
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a hydroxyl group in this compound makes it an interesting compound for various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with 3-methylbutan-1-ol under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The amino group and hydroxyl group present in the compound make it reactive towards different reagents.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may result in the formation of a ketone or aldehyde, while reduction may yield primary or secondary amines .
Applications De Recherche Scientifique
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol has several scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and hydroxyl group enable the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in the suppression of specific biochemical pathways, which may be beneficial in treating diseases .
Comparaison Avec Des Composés Similaires
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol can be compared with other similar compounds in the pyrazole family, such as:
3-(5-amino-1H-pyrazol-3-yl)benzonitrile: This compound has a similar pyrazole core but differs in the substituents attached to the ring.
3-(3-amino-1H-pyrazol-5-yl)-4,5-dimethylbenzonitrile: This compound also contains a pyrazole ring with different substituents.
Its structural features make it a versatile compound for various chemical and biological studies .
Propriétés
IUPAC Name |
3-(3-amino-1H-pyrazol-5-yl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3-4-12)6-5-7(9)11-10-6/h5,12H,3-4H2,1-2H3,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKPLAIZOBUMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=CC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)


![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)



![rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)


